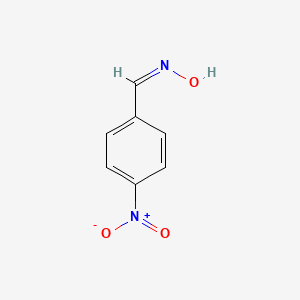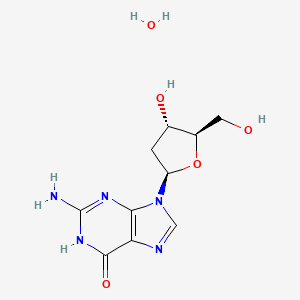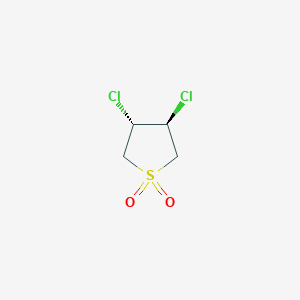
trans-Sulfolene dichloride
Übersicht
Beschreibung
Trans-Sulfolene dichloride, also known as (±)-trans-3,4-Dichlorotetrahydrothiophene 1,1-dioxide or trans-3,4-Dichlorosulfolane, is a chemical compound with the empirical formula C4H6Cl2O2S . It has a molecular weight of 189.06 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a topic of interest in recent years. One efficient method for the synthesis of 3-sulfolenes involves reacting a variety of 1,3-dienes or allylic alcohols with sodium metabisulfite in aqueous hexafluoroisopropanol (HFIP) or in aqueous methanol in the presence of potassium hydrogen sulfate . This method enables the conversion of allylic alcohols directly to 3-sulfolenes, bypassing intermediate 1,3-dienes .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the retrieved data, sulfolene derivatives are known to be key intermediates in the synthesis of sulfolanes, polycyclic heterocycles, and conjugated unsaturated compounds .Physical And Chemical Properties Analysis
This compound is a compound with a melting point of 130-133 °C (lit.) . Other physical and chemical properties such as solubility, density, and refractive index are not specified in the retrieved data.Wissenschaftliche Forschungsanwendungen
Solvent and Extractant Applications
Sulfolane and its derivatives, including trans-sulfolene dichloride, have garnered attention for their unique chemical and thermal stability, making them valuable in various industrial and scientific applications. Sulfolane, a closely related compound, is primarily recognized for its solvent properties, particularly in processes involving aromatics extraction, gas treating, and extractive distillation. Its exceptional solvent capabilities are attributed to its polar nature, which facilitates the dissolution of a wide range of substances, including polymers and inorganic salts. This makes sulfolane and its derivatives, such as this compound, indispensable in polymerizations, chemical reactions, and specialty applications across the plasticizer, electronic, and textile industries. The chemical inertness and low toxicity of sulfolane further underscore its suitability for diverse scientific research applications (Clark, 2000).
Applications in Synthetic and Medicinal Chemistry
The structural motif of sulfolenes, including 3-sulfolenes and their derivatives, has seen increasing utilization in synthetic and medicinal chemistry. These compounds are versatile precursors for synthesizing multi-substituted 1,3-diene equivalents, serving as key intermediates in the production of biologically active molecules. The diverse substitution patterns accessible to 3-sulfolenes enable the creation of complex molecular architectures, crucial for drug development and other biological applications. This review emphasizes the significant potential of 3-sulfolene derivatives in medicinal chemistry, highlighting their role in developing new therapeutic agents and chemical entities with biological relevance (Brant & Wulff, 2015).
Innovations in Polymer Chemistry
In the realm of polymer chemistry, this compound and related sulfone derivatives have been instrumental in advancing the development of high-performance materials. For instance, sulfonated poly(phenylene) membranes, synthesized through nickel-catalyzed carbon-carbon coupling reactions, exhibit exceptional properties for use in fuel cell technologies. These membranes demonstrate high thermal stability, proton conductivity, and resistance to chemical degradation, making them suitable alternatives to conventional materials in polymer electrolyte membrane fuel cells (PEMFCs). The incorporation of sulfolene and sulfone groups into polymer backbones enhances the material's overall performance, underscoring the critical role of these compounds in the development of next-generation energy conversion devices (Jang et al., 2016).
Zukünftige Richtungen
While specific future directions for research on trans-Sulfolene dichloride are not mentioned in the retrieved data, the field of sulfolene chemistry is an active area of research. The development of new synthetic methods and applications of sulfolene derivatives in the synthesis of complex molecules are potential areas for future exploration .
Wirkmechanismus
Target of Action
Sulfolene derivatives are widely used in the synthesis of various cyclic compounds, among which biologically active substances have been found .
Mode of Action
The mode of action of trans-Sulfolene dichloride involves the reactions of polyalkylation, transformations of functional groups of the sulfolene ring, as well as the addition reaction at endo- and exocyclic multiple bonds . These reactions contribute to the synthesis of polycyclic derivatives of sulfolane (sulfolene) .
Biochemical Pathways
The this compound is likely to be involved in the trans-sulfuration pathway, a biochemical mechanism that links methionine metabolism to the biosynthesis of cellular redox-controlling molecules, like cysteine, glutathione, and taurine . This pathway plays a central role in sulfur metabolism and redox regulation in cells .
Result of Action
The trans effect, a kinetic effect, refers to the observation that certain ligands increase the rate of ligand substitution when positioned trans to the departing ligand .
Eigenschaften
IUPAC Name |
(3S,4S)-3,4-dichlorothiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQWSIALJCIEE-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20688-41-9 | |
| Record name | Thiophene, 3,4-dichlorotetrahydro-, 1,1-dioxide, (3R,4R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20688-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorosulfolane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020688419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-DICHLOROSULFOLANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D29U73LM54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



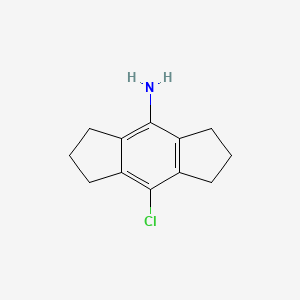


![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)

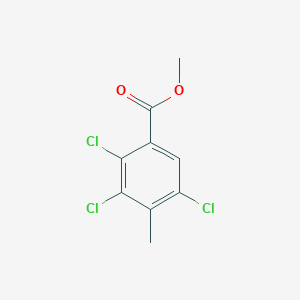
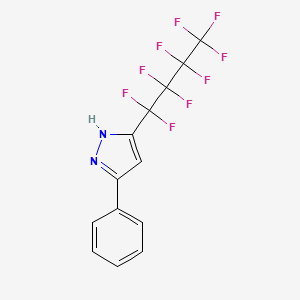
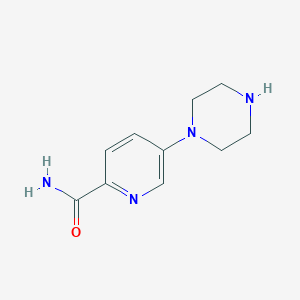
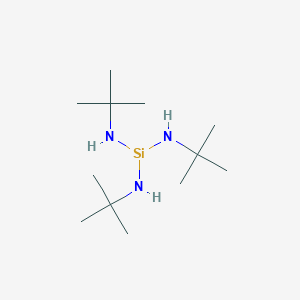
![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)
![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)

